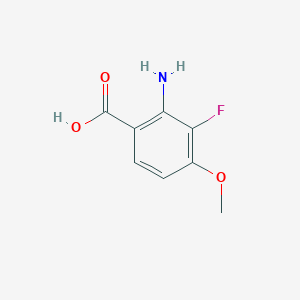

2-Amino-3-fluoro-4-methoxybenzoic acid

Description

BenchChem offers high-quality 2-Amino-3-fluoro-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-fluoro-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-fluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKUCGDCMIJIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Amino-3-fluoro-4-methoxybenzoic acid" physical and chemical properties

An In-Depth Technical Guide to 2-Amino-3-fluoro-4-methoxybenzoic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-3-fluoro-4-methoxybenzoic acid, a highly functionalized aromatic compound of significant interest to researchers and professionals in drug development. Its unique substitution pattern offers a versatile scaffold for creating novel therapeutic agents. This document delves into its core physicochemical properties, predicted spectroscopic profile, synthetic pathways, and safe handling protocols, grounded in established chemical principles and comparative data from related structures.

Introduction: A Scaffold of Pharmaceutical Potential

2-Amino-3-fluoro-4-methoxybenzoic acid is a substituted anthranilic acid derivative. The strategic placement of an amino group, a fluorine atom, a methoxy group, and a carboxylic acid on the benzene ring creates a molecule with a rich and nuanced reactivity profile. Each functional group imparts specific properties that are highly sought after in medicinal chemistry:

-

Fluorine: The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design.[1][2] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups, thereby improving pharmacokinetic properties like membrane permeability and oral bioavailability.[1]

-

Amino and Carboxylic Acid Groups: These groups provide sites for amide bond formation, a fundamental linkage in many pharmaceuticals, and serve as key hydrogen bond donors and acceptors for molecular recognition at biological targets.

-

Methoxy Group: This group can influence solubility and also serves as a hydrogen bond acceptor, contributing to the molecule's interaction with protein targets.

Consequently, this compound is not merely a chemical curiosity but a valuable building block for synthesizing more complex molecules, including potential anti-inflammatory, anti-cancer, and antimicrobial agents.[3][4][5]

Physicochemical and Molecular Properties

The fundamental properties of 2-Amino-3-fluoro-4-methoxybenzoic acid are summarized below. These computed descriptors, primarily sourced from PubChem, provide a foundational understanding of the molecule's characteristics.[6]

| Property | Value | Source |

| IUPAC Name | 2-amino-3-fluoro-4-methoxybenzoic acid | PubChem[6] |

| CAS Number | 1180497-45-3 | PubChem[6] |

| Molecular Formula | C₈H₈FNO₃ | PubChem[6] |

| Molecular Weight | 185.15 g/mol | PubChem[6] |

| Monoisotopic Mass | 185.04882128 Da | PubChem[6] |

| Topological Polar Surface Area | 72.6 Ų | PubChem[6] |

| Computed XLogP3 | 1.4 | PubChem[6] |

| Hydrogen Bond Donors | 2 | PubChem[6] |

| Hydrogen Bond Acceptors | 4 | PubChem[6] |

| Rotatable Bond Count | 2 | PubChem[6] |

The positive XLogP3 value suggests a degree of lipophilicity, which is crucial for cell membrane penetration, a key aspect of drug efficacy.

Predicted Spectroscopic Profile

While dedicated experimental spectra for this specific molecule are not widely published, a reliable spectroscopic profile can be predicted based on the known effects of its constituent functional groups and analysis of closely related analogs.[7][8][9] This predictive analysis is an essential tool for researchers in confirming the identity and purity of synthesized material.

| Technique | Predicted Observations |

| ¹H NMR | -COOH: A very broad singlet, typically downfield (>10 ppm). -NH₂: A broad singlet, chemical shift can vary (approx. 4-6 ppm). Aromatic Protons: Two doublets in the range of 6.5-8.0 ppm, showing coupling consistent with their ortho relationship. -OCH₃: A sharp singlet around 3.8-4.0 ppm.[7] |

| ¹³C NMR | C=O (Carboxyl): Expected in the 165-175 ppm region. Aromatic Carbons: Six distinct signals between 100-160 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant. Carbons attached to oxygen and nitrogen will be significantly shifted downfield. |

| FT-IR (cm⁻¹) | O-H (Carboxyl): A very broad band from 2500-3300 cm⁻¹. N-H (Amine): Two distinct, sharp peaks in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretching). C=O (Carboxyl): A strong, sharp absorption around 1680-1710 cm⁻¹. C-O (Methoxy/Aryl Ether): Strong absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. C-F: A strong absorption in the 1000-1400 cm⁻¹ region. |

| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 185. Key Fragments: Loss of H₂O (m/z = 167), loss of -COOH (m/z = 140), and subsequent fragmentations corresponding to the loss of CO or CH₃. |

Synthesis and Reactivity Insights

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid can be designed starting from commercially available precursors. The following multi-step pathway is proposed, leveraging well-established named reactions common in pharmaceutical synthesis.

Caption: Proposed synthetic workflow for 2-Amino-3-fluoro-4-methoxybenzoic acid.

Causality Behind Experimental Choices:

-

Nitration: The synthesis begins with the regioselective nitration of 3-fluoro-4-methoxytoluene. The methoxy group is a strong ortho-, para-director, while the fluoro group is a weaker ortho-, para-director. The directing effects combine to favor the introduction of the nitro group at the C2 position, ortho to both the fluorine and methoxy groups.

-

Oxidation: The methyl group is then oxidized to a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) is typically employed for this transformation of an alkylbenzene side chain. The reaction is robust and generally high-yielding.

-

Reduction: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method.[10] Alternatively, metal-acid systems like tin in hydrochloric acid (Sn/HCl) can be used. This step yields the final target compound.

Reactivity Profile

The electronic nature of the aromatic ring is complex. The amino and methoxy groups are strong electron-donating groups, activating the ring towards electrophilic substitution. Conversely, the fluoro and carboxylic acid groups are electron-withdrawing, deactivating the ring. This push-pull electronic environment makes the molecule a versatile substrate for further functionalization.

Safety and Handling

As a research chemical, 2-Amino-3-fluoro-4-methoxybenzoic acid must be handled with appropriate care.

GHS Hazard Classification: [6]

-

Acute Toxicity, Oral (Warning): Harmful if swallowed.

-

Skin Irritation (Warning): Causes skin irritation.

-

Eye Irritation (Warning): Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation.

Recommended Laboratory Practices:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12][13]

Standard Experimental Protocols

The following are detailed, self-validating protocols for the characterization of 2-Amino-3-fluoro-4-methoxybenzoic acid, designed to ensure data integrity and reproducibility.

General Analytical Workflow

Caption: Standard workflow for spectroscopic characterization of the synthesized compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes polar compounds and shifts the residual water peak away from analyte signals).

-

Homogenization: Vortex the tube until the sample is completely dissolved. A brief sonication may be required.

-

Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz). Use standard acquisition parameters. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Background Scan: Ensure the ATR crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in both positive and negative ion modes to confirm the molecular weight ([M+H]⁺ and [M-H]⁻).

References

A consolidated list of authoritative sources is provided for verification and further reading.

-

PubChem. (n.d.). 2-Amino-3-fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-fluoro-4,6-dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (2015). p-Anisic acid Safety Data Sheet. Retrieved from [Link]

-

Angene Chemical. (2025). 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methoxybenzoic acid Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Lynch, V. M., & Martin, S. F. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid. Retrieved from [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

-

ChemAnalyst. (n.d.). 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Wiley. Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Michalska, D., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 649-656. Retrieved from [Link]

-

Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(12), 4811. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. innospk.com [innospk.com]

- 4. 4-Amino-2-fluoro-3-methylbenzoic acid [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Amino-3-fluoro-4-methoxybenzoic acid | C8H8FNO3 | CID 54595881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. angenechemical.com [angenechemical.com]

A Comprehensive Technical Guide to the Molecular Structure and Conformation of 2-Amino-3-fluoro-4-methoxybenzoic Acid

Abstract

This technical guide provides an in-depth analysis of the molecular structure and conformational landscape of 2-Amino-3-fluoro-4-methoxybenzoic acid, a substituted anthranilic acid derivative of significant interest in medicinal chemistry. As a scaffold, it combines the pharmacologically relevant anthranilic acid core with the unique modulatory properties of fluorine and a methoxy group. Lacking extensive dedicated literature, this guide synthesizes data from analogous systems, theoretical principles, and computational chemistry workflows to build a robust model of its structural behavior. We will explore the dominant conformational preferences dictated by powerful intramolecular hydrogen bonding, analyze the electronic and steric influence of its unique substitution pattern, and present validated protocols for its empirical characterization and computational modeling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this molecule's properties to inform rational drug design and synthesis.

Introduction to 2-Amino-3-fluoro-4-methoxybenzoic Acid

2-Amino-3-fluoro-4-methoxybenzoic acid belongs to the family of anthranilic acids, which are critical building blocks in the synthesis of pharmaceuticals, including anti-inflammatory agents, antivirals, and kinase inhibitors.[1][2] The strategic placement of substituents—an amino group ortho to a carboxylic acid, a fluorine atom at the 3-position, and a methoxy group at the 4-position—creates a molecule with a distinct electronic and steric profile. The introduction of fluorine is a well-established strategy in modern drug discovery to modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[3]

Chemical Identity and Properties

The fundamental properties of this compound, based on available database information, are summarized below. These values provide a baseline for its characterization.

| Property | Value | Source |

| IUPAC Name | 2-amino-3-fluoro-4-methoxybenzoic acid | PubChem[4] |

| Molecular Formula | C₈H₈FNO₃ | PubChem[4] |

| Molecular Weight | 185.15 g/mol | PubChem[4] |

| Canonical SMILES | COC1=C(C(=C(C=C1)C(=O)O)N)F | PubChem[4] |

| InChI Key | PBKUCGDCMIJIFL-UHFFFAOYSA-N | PubChem[4] |

| CAS Number | 1180497-45-3 | PubChem[4] |

| Predicted XLogP3 | 1.4 | PubChem[4] |

| Hydrogen Bond Donors | 2 | PubChem[4] |

| Hydrogen Bond Acceptors | 4 | PubChem[4] |

Significance in Medicinal Chemistry

The anthranilic acid scaffold is a privileged structure in drug design.[2] The specific combination of substituents in 2-Amino-3-fluoro-4-methoxybenzoic acid suggests its utility in several areas:

-

Enzyme Inhibition: The rigidified conformation, which will be discussed in detail, can present functional groups in a pre-organized manner for optimal binding to enzyme active sites. Fluorinated analogs of anthranilic acid have been explored as inhibitors for targets like MabA in Mycobacterium tuberculosis.[5]

-

Modulation of Physicochemical Properties: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve properties like CNS penetration.[3] The methoxy group can modulate solubility and serve as a hydrogen bond acceptor.

-

Synthetic Intermediate: This molecule is a versatile precursor for the synthesis of more complex heterocyclic systems, such as quinazolines and acridones, which are common motifs in bioactive compounds.[6]

Synthesis and Characterization Strategy

A robust understanding of molecular structure begins with a pure, well-characterized sample. While multiple synthetic routes may exist, a plausible pathway can be derived from established methods for analogous compounds.

Proposed Synthetic Pathway

A logical approach to synthesizing the target molecule would involve the functionalization of a commercially available substituted aniline or isatin. The pathway below illustrates a potential route adapted from known procedures for producing substituted anthranilic acids.[6]

Caption: Proposed synthesis from a fluoroisatin precursor.

Protocol for Spectroscopic Characterization

To confirm the identity and provide initial structural insights, a combination of NMR, IR, and Mass Spectrometry is essential.

-

Rationale: NMR provides the most detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom, confirming the connectivity and substitution pattern. The coupling between ¹H, ¹³C, and ¹⁹F nuclei will be definitive.

-

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for benzoic acids as it solubilizes the compound well and allows for the observation of exchangeable protons (NH₂ and COOH).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum.

-

Expected Signals: A downfield singlet or broad singlet for the carboxylic acid proton (~11-13 ppm), two distinct signals for the aromatic protons, a singlet for the methoxy group (~3.8-4.0 ppm), and a broad signal for the amino protons.[7] The aromatic signals will show splitting due to H-H and H-F coupling.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: A signal for the carboxyl carbon (~165-170 ppm), distinct signals for the eight aromatic carbons (some of which will be split into doublets due to C-F coupling), and a signal for the methoxy carbon (~55-60 ppm).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Expected Signal: A single resonance, confirming the presence of one unique fluorine environment.

-

-

2D NMR Experiments (COSY, HSQC, HMBC): Perform these experiments to unambiguously assign all proton and carbon signals and confirm long-range correlations, for instance, between the methoxy protons and the C4 carbon.

-

-

Rationale: IR spectroscopy identifies the key functional groups present in the molecule by their characteristic vibrational frequencies. It is particularly useful for observing hydrogen bonding.

-

Step-by-Step Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Vibrational Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, indicative of strong hydrogen bonding.

-

N-H Stretches (Amino Group): Two distinct sharp-to-medium bands in the ~3300-3500 cm⁻¹ region (symmetric and asymmetric stretches). The positions may be shifted due to intramolecular hydrogen bonding.[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1650-1680 cm⁻¹. Its position lower than the typical ~1710 cm⁻¹ is a strong indicator of conjugation and intramolecular hydrogen bonding.

-

C-O and C-F Stretches: Strong bands in the fingerprint region (below 1300 cm⁻¹).

-

-

In-Depth Analysis of Molecular Structure and Conformation

The spatial arrangement of the atoms in 2-Amino-3-fluoro-4-methoxybenzoic acid is dominated by a powerful intramolecular hydrogen bond, which locks the molecule into a largely planar and rigid conformation.

Conformational Isomerism of the Carboxyl Group

For benzoic acids, the carboxyl group can adopt two main planar conformations relative to the benzene ring: cis and trans, defined by the O=C-O-H dihedral angle being ~0° and ~180°, respectively. For most 2-substituted benzoic acids, the cis conformer is significantly more stable.[9] In the case of our target molecule, the cis conformation is required to facilitate the key intramolecular hydrogen bond.

The Dominant Role of Intramolecular Hydrogen Bonding

The defining structural feature of 2-aminobenzoic acid and its derivatives is a strong intramolecular hydrogen bond between one of the N-H protons of the ortho-amino group and the carbonyl oxygen of the carboxylic acid.[10] This interaction forms a stable, planar, six-membered pseudo-ring.

-

Causality: This N-H···O=C bond is highly favorable because it satisfies a hydrogen bond donor (N-H) and acceptor (C=O) in close proximity, leading to significant electronic stabilization. This interaction is stronger than typical intermolecular hydrogen bonds that might otherwise form between molecules.[11] The presence of this bond is expected to significantly restrict the rotation of both the amino and carboxylic acid groups.

Caption: The key intramolecular hydrogen bond forms a stable six-membered ring.

Steric and Electronic Effects of Substituents

-

3-Fluoro Group: The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which increases the acidity of the carboxylic acid proton and the hydrogen-bond donating capacity of the N-H protons.[12] Sterically, it is relatively small and does not significantly disrupt the planarity established by the hydrogen bond.

-

4-Methoxy Group: The methoxy group at the para-position exerts a strong electron-donating effect through resonance, pushing electron density into the aromatic ring. This effect can influence the basicity of the amino group and the overall electronic distribution of the molecule.

Computational Modeling of the Conformational Landscape

Where experimental data like single-crystal X-ray diffraction is unavailable, computational chemistry provides a powerful, predictive tool for understanding molecular conformation.[13] Density Functional Theory (DFT) is the method of choice for balancing accuracy and computational cost for molecules of this size.

Rationale for Computational Approach

DFT calculations can accurately predict minimum energy conformations, the relative energies of different conformers, rotational energy barriers, and spectroscopic properties. This allows us to validate the hypotheses made from first principles, such as the stability of the intramolecularly hydrogen-bonded structure.

Protocol for Density Functional Theory (DFT) Calculations

This protocol outlines a self-validating workflow for analyzing the conformational space of the target molecule.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. 2-Amino-3-fluoro-4-methoxybenzoic acid | C8H8FNO3 | CID 54595881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2-Amino-3-fluoro-4-methoxybenzoic Acid: A Versatile Fluorinated Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Anthranilic Acids in Medicinal Chemistry

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] Within the arsenal of fluorinated building blocks, substituted anthranilic acids (2-aminobenzoic acids) represent a particularly valuable class of intermediates. Their bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid handle, enables versatile derivatization and incorporation into a wide array of complex molecular architectures.

This guide focuses on 2-Amino-3-fluoro-4-methoxybenzoic acid , a member of this important class of compounds. We will delve into its chemical identity, physicochemical properties, and its potential as a strategic building block in the synthesis of novel therapeutics. While detailed experimental data for this specific isomer is emerging, we will draw upon the rich context of its isomers and related analogs to provide a comprehensive and practical resource for researchers in the field.

Core Chemical Identity

-

IUPAC Name: 2-amino-3-fluoro-4-methoxybenzoic acid[3]

-

CAS Number: 1180497-45-3[3]

-

Molecular Formula: C₈H₈FNO₃[3]

-

Molecular Weight: 185.15 g/mol [3]

-

Chemical Structure:

Image Source: PubChem CID 54595881

Physicochemical Properties: A Data-Driven Overview

The precise arrangement of the amino, fluoro, and methoxy substituents on the benzoic acid core imparts a unique set of properties to this molecule. Below is a summary of its known and predicted physicochemical characteristics.

| Property | Value/Information | Source(s) |

| Molecular Weight | 185.15 g/mol | PubChem[3] |

| XLogP3 | 1.4 | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem[3] |

| Hydrogen Bond Acceptors | 4 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Solubility | While specific quantitative data for this isomer is not readily available in the literature, related compounds such as 4-methoxybenzoic acid are soluble in alcohols and ether, and slightly soluble in hot water.[4] It is anticipated that 2-Amino-3-fluoro-4-methoxybenzoic acid would exhibit solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF. | Inferred from related compounds |

| pKa | The pKa of the carboxylic acid is influenced by the electronic effects of the ring substituents. The electron-withdrawing fluorine atom and the electron-donating amino and methoxy groups will modulate the acidity. For comparison, the pKa of 4-methoxybenzoic acid is approximately 4.5.[4] | Inferred from related compounds |

Spectroscopic Signature: What to Expect

While a publicly available, experimentally-validated spectrum for 2-Amino-3-fluoro-4-methoxybenzoic acid is not available, we can predict the key features of its ¹H and ¹³C NMR spectra based on the analysis of its isomers and related structures.[5]

¹H NMR Spectroscopy (Predicted)

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10.0 and 13.0 ppm.

-

Amino Protons (-NH₂): A broad singlet corresponding to the two amine protons. Its chemical shift can vary depending on the solvent and concentration.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm.

-

Aromatic Protons: Two doublets are expected for the two protons on the aromatic ring, showing coupling to each other and potentially smaller couplings to the fluorine atom.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-COOH): A signal in the range of 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electron-donating and electron-withdrawing nature of the substituents.

Synthesis Strategies: A Generalized Approach

A definitive, peer-reviewed synthesis protocol for 2-Amino-3-fluoro-4-methoxybenzoic acid is not prominently available. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible synthetic pathway can be proposed. A common strategy for the synthesis of substituted anthranilic acids involves the functionalization of a suitable precursor followed by the introduction or unmasking of the amino group.

A potential synthetic workflow could involve the following key transformations:

Caption: A generalized synthetic workflow for 2-Amino-3-fluoro-4-methoxybenzoic acid.

This generalized scheme highlights a common retrosynthetic approach. The choice of starting material and the specific reaction conditions would require experimental optimization to achieve a good yield and purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples detailing the use of 2-Amino-3-fluoro-4-methoxybenzoic acid are not yet prevalent in the literature, the applications of its close isomers and related fluorinated anthranilic acids provide a strong indication of its potential utility. These compounds are valuable intermediates in the synthesis of a variety of biologically active molecules.[1]

As a Scaffold for Bioactive Molecules

The strategic placement of the amino, fluoro, and methoxy groups on the benzoic acid ring makes this compound an attractive starting point for library synthesis in drug discovery campaigns. The amino and carboxylic acid functionalities serve as versatile handles for amide bond formation, allowing for the construction of diverse chemical libraries to be screened against various biological targets.

For instance, a study on the development of reversible monoacylglycerol lipase (MAGL) inhibitors utilized 2-fluoro-5-methoxybenzoic acid, an isomer of our topic compound, in the synthesis of potent and selective inhibitors.[6] MAGL is a significant therapeutic target in oncology and neurodegenerative diseases. This highlights the potential for isomers of 2-Amino-3-fluoro-4-methoxybenzoic acid to serve as key building blocks for therapeutics targeting the endocannabinoid system.

Modulation of Physicochemical Properties

The incorporation of the 2-Amino-3-fluoro-4-methoxybenzoic acid moiety into a larger molecule can significantly influence its properties:

-

Metabolic Stability: The presence of the fluorine atom can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[2]

-

Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

-

Membrane Permeability: The overall polarity and lipophilicity of the molecule can be fine-tuned by derivatizing the amino and carboxylic acid groups, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-3-fluoro-4-methoxybenzoic acid is associated with the following hazards:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion and Future Outlook

2-Amino-3-fluoro-4-methoxybenzoic acid represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers a valuable tool for chemists to design novel compounds with potentially enhanced biological activity and favorable pharmacokinetic properties. While more research is needed to fully elucidate its synthetic accessibility and specific applications, the established importance of fluorinated anthranilic acids in pharmaceutical development strongly suggests a bright future for this compound. As new synthetic methodologies emerge and our understanding of the role of fluorine in drug design deepens, we can anticipate that 2-Amino-3-fluoro-4-methoxybenzoic acid and its derivatives will find their place in the development of the next generation of therapeutics.

References

-

MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid. Retrieved January 20, 2026, from [Link]

-

UNIPI. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-3-fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2025, August 5). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. Retrieved January 20, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-3-fluoro-4,6-dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). 2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid - Optional[1H NMR] - Spectrum. Retrieved January 20, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-Amino-3-methoxy-4-fluorobenzoic acid. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2025, August 9). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Retrieved January 20, 2026, from [Link]

-

National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC. Retrieved January 20, 2026, from [Link]

-

MDPI. (2023, August 19). Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. Retrieved January 20, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

IUCr Journals. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. Retrieved January 20, 2026, from [Link]

-

PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. Retrieved January 20, 2026, from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-3-fluoro-4-methoxybenzoic acid | C8H8FNO3 | CID 54595881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. arpi.unipi.it [arpi.unipi.it]

An In-depth Technical Guide to the Synthesis of 2-Amino-3-fluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-fluoro-4-methoxybenzoic acid is a highly functionalized aromatic compound with significant potential as a key building block in the synthesis of novel pharmaceutical agents and other advanced materials. Its unique substitution pattern, featuring an amino group, a fluorine atom, a methoxy group, and a carboxylic acid moiety, offers multiple points for chemical modification, making it a valuable intermediate in drug discovery and development. This guide provides a comprehensive overview of plausible synthetic pathways for this target molecule, detailing starting materials, reaction mechanisms, and step-by-step experimental protocols. The presented routes are designed based on established principles of organic synthesis and aim to provide a practical framework for researchers in the field.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid, starting from commercially available precursors:

-

Pathway A: Commencing with 4-methoxyanthranilic acid, this route involves a key electrophilic fluorination step.

-

Pathway B: Starting with 3-fluoro-4-methoxybenzoic acid, this pathway proceeds through a regioselective nitration followed by reduction.

The selection of a particular pathway may depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory.

Pathway A: Synthesis via Ortho-Fluorination of 4-Methoxyanthranilic Acid

This pathway leverages the directing effects of the amino and methoxy groups to introduce a fluorine atom at the desired position on the 4-methoxyanthranilic acid backbone. The strong activating and ortho-, para-directing nature of the amino group is anticipated to favor electrophilic substitution at the C3 position.

Overall Reaction Scheme:

Diagram 1: Overall scheme for the synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid starting from 4-methoxyanthranilic acid.

Step 1: Electrophilic Fluorination of 4-Methoxyanthranilic Acid

The introduction of a fluorine atom onto the aromatic ring is achieved through an electrophilic fluorination reaction. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor™ are commonly employed for this purpose[1][2]. The amino group at C2 and the methoxy group at C4 are both activating and ortho, para-directing groups. This electronic preference strongly favors the introduction of the electrophile (F+) at the C3 position, which is ortho to both activating groups.

Experimental Protocol:

-

Reaction Setup: In a fume hood, a solution of 4-methoxyanthranilic acid (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: An electrophilic fluorinating agent, for example, Selectfluor™ (1.1 equivalents), is added portion-wise to the stirred solution at room temperature. The reaction may be mildly exothermic.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of water. The aqueous layer is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-Amino-3-fluoro-4-methoxybenzoic acid.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 4-Methoxyanthranilic Acid | 1.0 equiv | Starting material. |

| Selectfluor™ | 1.1 equiv | Electrophilic fluorine source.[3][4] |

| Acetonitrile or Dichloromethane | ~0.1 M | Anhydrous solvent is recommended. |

| Water | - | Used for quenching the reaction. |

| Ethyl Acetate | - | Extraction solvent. |

| Brine | - | For washing the organic layer. |

| Anhydrous Sodium Sulfate | - | Drying agent. |

Pathway B: Synthesis via Nitration and Reduction of 3-Fluoro-4-methoxybenzoic Acid

This alternative pathway begins with 3-fluoro-4-methoxybenzoic acid and involves a two-step sequence of nitration and subsequent reduction of the nitro group to an amine. The regioselectivity of the nitration is a critical aspect of this route.

Overall Reaction Scheme:

Diagram 2: Overall scheme for the synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid starting from 3-fluoro-4-methoxybenzoic acid.

Step 1: Regioselective Nitration of 3-Fluoro-4-methoxybenzoic Acid

The nitration of 3-fluoro-4-methoxybenzoic acid is directed by the existing substituents. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the fluorine atom (-F) is a deactivating, ortho-, para-director[5][6][7][8]. The carboxylic acid group (-COOH) is a deactivating, meta-director. The powerful ortho-directing effect of the methoxy group is expected to dominate, leading to the preferential introduction of the nitro group at the C2 position.

Experimental Protocol:

-

Reaction Setup: 3-Fluoro-4-methoxybenzoic acid (1 equivalent) is dissolved in concentrated sulfuric acid at 0 °C in a round-bottom flask with vigorous stirring.

-

Nitrating Agent Addition: A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction is stirred at low temperature for a specified time, and its progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration and washed with cold water until the washings are neutral.

-

Purification: The crude 3-fluoro-4-methoxy-2-nitrobenzoic acid is dried and can be further purified by recrystallization if necessary.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 3-Fluoro-4-methoxybenzoic Acid | 1.0 equiv | Starting material.[9][10][11][12] |

| Concentrated Sulfuric Acid | - | Solvent and catalyst. |

| Concentrated Nitric Acid | 1.1 - 1.5 equiv | Nitrating agent. |

| Ice/Water | - | For quenching the reaction and precipitating the product. |

Step 2: Reduction of 3-Fluoro-4-methoxy-2-nitrobenzoic Acid

The final step in this pathway is the reduction of the nitro group to an amine. This is a common and well-established transformation in organic synthesis. Several methods can be employed, including catalytic hydrogenation or reduction with metals in an acidic medium[13][14][15][16].

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: 3-Fluoro-4-methoxy-2-nitrobenzoic acid (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

Hydrogenation: The vessel is connected to a hydrogen source and purged with hydrogen. The reaction is then stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

Reaction Monitoring: The consumption of hydrogen is monitored, and the reaction progress is checked by TLC or LC-MS.

-

Work-up: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system can be performed for further purification.

Experimental Protocol (Reduction with Iron):

-

Reaction Setup: 3-Fluoro-4-methoxy-2-nitrobenzoic acid (1 equivalent) and iron powder (3-5 equivalents) are suspended in a mixture of ethanol and acetic acid.

-

Reaction: The mixture is heated to reflux with stirring.

-

Reaction Monitoring: The disappearance of the starting material is monitored by TLC.

-

Work-up: After completion, the reaction mixture is filtered hot to remove the iron salts. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to give the crude product, which can be purified by recrystallization.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 3-Fluoro-4-methoxy-2-nitrobenzoic Acid | 1.0 equiv | Intermediate from the previous step. |

| Method 1: Catalytic Hydrogenation | ||

| 10% Palladium on Carbon (Pd/C) | 5-10 mol% | Catalyst.[14] |

| Hydrogen (H₂) | 1-3 atm | Reducing agent. |

| Ethanol or Methanol | ~0.1 M | Solvent. |

| Method 2: Reduction with Iron | ||

| Iron Powder | 3-5 equiv | Reducing agent.[12][14] |

| Ethanol/Acetic Acid | - | Solvent system. |

Summary and Comparison of Pathways

| Feature | Pathway A: Ortho-Fluorination | Pathway B: Nitration and Reduction |

| Starting Material | 4-Methoxyanthranilic Acid | 3-Fluoro-4-methoxybenzoic Acid |

| Number of Steps | 1 | 2 |

| Key Transformation | Electrophilic Fluorination | Regioselective Nitration |

| Potential Challenges | Selectivity of fluorination, handling of fluorinating agents. | Isomer separation after nitration (though high selectivity is expected). |

| Advantages | Shorter route. | Utilizes more common and well-established reactions. |

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of 2-Amino-3-fluoro-4-methoxybenzoic acid. Both routes are based on sound chemical principles and utilize readily accessible starting materials. The choice between Pathway A and Pathway B will depend on the specific requirements and resources of the research team. The detailed experimental protocols provided herein serve as a solid foundation for the practical synthesis of this valuable chemical intermediate, paving the way for its application in the development of new and innovative molecules in the pharmaceutical and materials science industries.

References

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. brynmawr.edu [brynmawr.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. 3-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2733401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Potential Biological Activities of 2-Amino-3-fluoro-4-methoxybenzoic Acid

A Senior Application Scientist's Perspective on a Novel Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Anthranilic Acid Derivative

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives, particularly the aminobenzoic acids, have a rich history, serving as precursors to a multitude of bioactive compounds. This guide focuses on a specific, yet underexplored molecule: 2-Amino-3-fluoro-4-methoxybenzoic acid. While direct biological data for this compound is scarce, its structural motifs—an anthranilic acid core, a fluorine substituent, and a methoxy group—provide a compelling rationale for its investigation as a potential source of new therapeutic agents.

The strategic placement of a fluorine atom can significantly alter a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1] Similarly, the methoxy group can influence receptor binding and metabolic pathways.[2] This document will, therefore, provide a comprehensive analysis of the potential biological activities of 2-Amino-3-fluoro-4-methoxybenzoic acid, drawing upon the established pharmacology of related compounds. We will explore plausible mechanisms of action and provide detailed, actionable experimental protocols for researchers seeking to validate these hypotheses.

Structural Features and Physicochemical Properties

2-Amino-3-fluoro-4-methoxybenzoic acid (C₈H₈FNO₃) is an aromatic carboxylic acid with a molecular weight of 185.15 g/mol .[3] Its structure is characterized by a benzoic acid core with an amino group at position 2, a fluorine atom at position 3, and a methoxy group at position 4.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₃ | PubChem[3] |

| Molecular Weight | 185.15 g/mol | PubChem[3] |

| IUPAC Name | 2-amino-3-fluoro-4-methoxybenzoic acid | PubChem[3] |

| CAS Number | 1180497-45-3 | PubChem[3] |

The presence of both an acidic carboxylic acid group and a basic amino group suggests that the molecule's charge and solubility will be pH-dependent. The fluorine atom is expected to increase the acidity of the carboxylic acid and influence the pKa of the amino group through inductive effects.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on aminobenzoic acid derivatives and related fluorinated compounds, we can postulate several potential biological activities for 2-Amino-3-fluoro-4-methoxybenzoic acid.

Antimicrobial and Antifungal Activity

Derivatives of 4-aminobenzoic acid (PABA) have demonstrated significant antimicrobial and antifungal properties.[4][5] While PABA is essential for folate synthesis in many pathogens, its derivatives can act as antagonists or be otherwise toxic to microbial cells.[6] The introduction of fluorine and methoxy groups could enhance these properties.

Hypothesized Mechanism of Action:

-

Folate Synthesis Inhibition: The molecule could act as an antimetabolite, interfering with the dihydropteroate synthase (DHPS) enzyme in the folic acid pathway of bacteria and fungi.

-

Cell Membrane Disruption: The lipophilic nature of the fluorinated and methoxylated benzene ring could facilitate interaction with and disruption of microbial cell membranes.

Proposed Experimental Workflow:

Caption: Workflow for antimicrobial and antifungal screening.

Anticancer and Cytotoxic Activity

Numerous aminobenzoic acid derivatives have exhibited cytotoxic effects against various cancer cell lines.[4][5][6] The structural similarity to anthranilic acid, a known modulator of various cellular processes, suggests potential for anticancer activity. Fluorinated analogs of bioactive molecules are a common strategy in the development of anticancer drugs.

Hypothesized Mechanism of Action:

-

Tubulin Polymerization Inhibition: Some fluorinated benzoic acid derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to apoptosis.[1]

-

Enzyme Inhibition: The compound could act as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as kinases or histone deacetylases (HDACs).

-

Induction of Apoptosis: The molecule might trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

Proposed Signaling Pathway Investigation:

Caption: Hypothesized anticancer signaling pathways.

Anti-inflammatory Activity

The core structure of 2-Amino-3-fluoro-4-methoxybenzoic acid is related to that of non-steroidal anti-inflammatory drugs (NSAIDs). Many NSAIDs are derivatives of benzoic acid. The fluorine and methoxy substitutions could modulate cyclooxygenase (COX) enzyme inhibition or other inflammatory pathways.

Hypothesized Mechanism of Action:

-

COX-1/COX-2 Inhibition: The compound may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.

-

Cytokine Modulation: It could potentially modulate the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of 2-Amino-3-fluoro-4-methoxybenzoic acid that inhibits the visible growth of a microorganism.

Materials:

-

2-Amino-3-fluoro-4-methoxybenzoic acid

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in medium) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of 2-Amino-3-fluoro-4-methoxybenzoic acid on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2-Amino-3-fluoro-4-methoxybenzoic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Conclusion and Future Directions

While the biological activities of 2-Amino-3-fluoro-4-methoxybenzoic acid have not been explicitly reported, its structural features strongly suggest a high potential for bioactivity. The presence of an aminobenzoic acid core, a fluorine atom, and a methoxy group provides a compelling basis for investigating its antimicrobial, anticancer, and anti-inflammatory properties. The experimental protocols and workflows outlined in this guide offer a systematic approach to elucidating the therapeutic potential of this promising molecule. Further derivatization of the amino and carboxylic acid functional groups could also lead to the discovery of novel compounds with enhanced potency and selectivity.

References

-

Kos J, et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. 2019 Dec 19. Available from: [Link]

-

Kos J, et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC - NIH. 2019 Dec 19. Available from: [Link]

-

Ali I, et al. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. 2022. Available from: [Link]

-

PubChem. 2-Amino-3-fluoro-4-methoxybenzoic acid. Available from: [Link]

-

Kos J, et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. ResearchGate. 2019 Dec 17. Available from: [Link]

-

Galenko-Yaroshevsky P, et al. New Biological Properties of p-Aminobenzoic Acid. ResearchGate. 2025 Aug 7. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Available from: [Link]

-

MySkinRecipes. 4-Amino-2-fluoro-3-methylbenzoic acid. Available from: [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

- Google Patents. United States Patent.

- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.

-

Drug Design Org. Structure Activity Relationships. Available from: [Link]

- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

-

MDPI. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Available from: [Link]

-

PMC - NIH. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Available from: [Link]

- Google Patents. standard patent.

-

PubChem. 2-Amino-5-fluoro-3-methoxybenzoic acid. Available from: [Link]

-

ResearchGate. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available from: [Link]

-

NIH. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Available from: [Link]

-

PubMed. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. 2-Amino-3-fluoro-4-methoxybenzoic acid | C8H8FNO3 | CID 54595881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

"2-Amino-3-fluoro-4-methoxybenzoic acid" solubility in different organic solvents

An In-Depth Technical Guide to the Solubility of 2-Amino-3-fluoro-4-methoxybenzoic Acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-3-fluoro-4-methoxybenzoic acid, a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical experimental guidance. It offers a predicted solubility profile across a range of common organic solvents, grounded in an analysis of the molecule's structural attributes. Furthermore, a detailed, self-validating experimental protocol for quantitative solubility determination is presented, equipping researchers with the tools to generate precise data for their specific applications.

Introduction to 2-Amino-3-fluoro-4-methoxybenzoic Acid

Chemical Structure and Properties

2-Amino-3-fluoro-4-methoxybenzoic acid (IUPAC Name: 2-amino-3-fluoro-4-methoxybenzoic acid) is a multifaceted organic molecule with the chemical formula C₈H₈FNO₃.[1] Its structure is characterized by a benzene ring substituted with four distinct functional groups: a carboxylic acid, an amino group, a fluorine atom, and a methoxy group.

The spatial arrangement and electronic properties of these functional groups dictate the molecule's polarity, its capacity for hydrogen bonding, and its overall physicochemical behavior, including its solubility.

Significance in Research and Drug Development

Substituted benzoic acids are foundational building blocks in the synthesis of more complex organic compounds, particularly in the pharmaceutical and agrochemical industries.[2] The presence of an amino group, a fluorine atom, and a methoxy group makes 2-Amino-3-fluoro-4-methoxybenzoic acid a valuable intermediate.[3] Fluorine, in particular, is often incorporated into drug candidates to modulate metabolic stability, binding affinity, and lipophilicity.

The Critical Role of Solubility

Understanding the solubility of a compound is paramount for its practical application in a laboratory or industrial setting. Solubility dictates the choice of solvent for chemical reactions to ensure a homogeneous phase, which is crucial for optimal reaction rates and yields. It is also the cornerstone of purification techniques like crystallization and is a key parameter in developing formulations for drug delivery. A thorough understanding of how 2-Amino-3-fluoro-4-methoxybenzoic acid behaves in different solvents is therefore essential for any researcher working with this compound.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between the two species. The long-standing principle of "like dissolves like" serves as an excellent predictive tool, suggesting that polar compounds dissolve in polar solvents and nonpolar compounds dissolve in nonpolar solvents.[4]

Molecular Structure Analysis of 2-Amino-3-fluoro-4-methoxybenzoic Acid

The solubility of this molecule is a complex interplay of its constituent functional groups:

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). This group strongly favors interaction with polar protic solvents.

-

Amino Group (-NH₂): Also a polar group, the amino group can act as a hydrogen bond donor. Its basic nature means it can be protonated in acidic conditions to form a highly soluble salt.

-

Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Fluorine Atom (-F): As the most electronegative element, fluorine creates a strong dipole but is a poor hydrogen bond acceptor. Its primary effect is to modulate the overall electronic character and lipophilicity of the aromatic ring.

-

Aromatic Ring: The benzene ring itself is nonpolar and hydrophobic, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.[5][6]

The molecule is amphoteric , possessing both a weak acidic functional group (carboxylic acid) and a weak basic functional group (amino group).[7] Its overall solubility in a given solvent will depend on the balance between the polar, hydrogen-bonding groups and the nonpolar aromatic core.

Predicted Solubility Profile

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The polar -COOH, -NH₂, and -OCH₃ groups allow for hydrogen bonding with water, but the nonpolar aromatic ring limits overall solubility.[5][6] Solubility is expected to be highly pH-dependent.[9] |

| Methanol / Ethanol | Polar Protic | Soluble | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and amino groups.[3] |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone is a hydrogen bond acceptor and can interact favorably with the -COOH and -NH₂ groups. The lack of a donor proton may limit its effectiveness compared to alcohols.[10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it effective at dissolving multifunctional compounds.[9] |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | As an ester, it has polar character and can act as a hydrogen bond acceptor, but it is less polar than alcohols or DMSO.[10] |

| Dichloromethane (DCM) | Moderately Polar | Sparingly Soluble | The polarity is lower, and it lacks hydrogen bonding capability, making it a poorer solvent for this highly functionalized molecule.[9] |

| Toluene | Nonpolar Aromatic | Sparingly to Insoluble | Toluene can engage in π-stacking with the aromatic ring, but it cannot effectively solvate the highly polar functional groups.[10] |

| Hexane | Nonpolar Aliphatic | Insoluble | The large mismatch in polarity between the highly polar solute and the nonpolar solvent will result in very poor solubility.[4] |

Experimental Determination of Solubility

To move beyond predictions, experimental determination is necessary. The isothermal saturation method, often referred to as the shake-flask method, is a reliable and widely used technique for measuring the solubility of a solid compound in a solvent at a specific temperature.[10]

Detailed Protocol: Isothermal Saturation Method

This protocol is designed to be a self-validating system, ensuring equilibrium is reached and results are accurate.

Objective: To determine the concentration of a saturated solution of 2-Amino-3-fluoro-4-methoxybenzoic acid in a given organic solvent at a controlled temperature.

Materials:

-

2-Amino-3-fluoro-4-methoxybenzoic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve for quantitative analysis. Causality: A calibration curve is essential to accurately correlate the analytical signal (e.g., HPLC peak area) to the concentration.

-

Sample Preparation: Add an excess amount of solid 2-Amino-3-fluoro-4-methoxybenzoic acid to a vial containing a known volume or mass of the solvent. Causality: Adding excess solid ensures that the solution reaches saturation and that undissolved solid remains, which is a key indicator of equilibrium.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Causality: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. Insufficient time will lead to an underestimation of solubility.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2-4 hours to let the excess solid settle. Causality: This step prevents clogging of the filter and ensures that only the saturated supernatant is sampled.

-

Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. Causality: Filtration is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Causality: Analytical instruments have a limited linear response range. Dilution ensures the measurement is within this range for accurate quantification.

-

Quantitative Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC). Determine the concentration of the diluted sample by comparing its response to the calibration curve.

-

Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S = Concentration of diluted sample × Dilution Factor

Workflow Visualization

Caption: Isothermal Saturation Experimental Workflow.

Factors Influencing Solubility

Effect of Temperature

For most solid organic compounds, solubility in organic solvents increases with temperature.[5][11] This is because the dissolution process is typically endothermic, meaning it consumes heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, allowing more solute to dissolve. This relationship is crucial for purification techniques like recrystallization.

Effect of pH

The presence of both an acidic carboxylic acid group and a basic amino group makes the aqueous solubility of 2-Amino-3-fluoro-4-methoxybenzoic acid highly dependent on pH.[9]

-

In Basic Conditions (pH > pKa of -COOH): A base will deprotonate the carboxylic acid, forming a carboxylate salt (-COO⁻). This ionic species is significantly more polar than the neutral molecule and will exhibit much higher solubility in water and other polar protic solvents.

-

In Acidic Conditions (pH < pKa of -NH₂): An acid will protonate the amino group, forming an ammonium salt (-NH₃⁺). This resulting ionic form is also much more soluble in polar solvents.

This behavior can be exploited during extractions to move the compound between aqueous and organic layers by simply adjusting the pH.

Visualization of pH Effects on Solubility

Caption: Influence of pH on Molecular Form and Solubility.

Conclusion

2-Amino-3-fluoro-4-methoxybenzoic acid possesses a complex solubility profile due to its combination of polar, nonpolar, acidic, and basic functional groups. Its solubility is predicted to be highest in polar protic solvents like methanol and polar aprotic solvents like DMSO, and lowest in nonpolar aliphatic solvents such as hexane. Temperature and, most notably, pH are critical factors that can be manipulated to significantly alter its solubility. For researchers and drug development professionals, a deep understanding of these principles is essential for successful synthesis, purification, and formulation. The experimental protocol provided in this guide offers a robust framework for obtaining the precise quantitative data needed to advance research and development efforts involving this valuable compound.

References

-

PubChem. (n.d.). 2-Amino-3-fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-fluoro-4,6-dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2018). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzoic Acid. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 17.2: Factors That Affect Solubility. Retrieved from [Link]

-

California State University, Long Beach. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Muhammad, S., Sanam, S., et al. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (2007). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

-

ResearchGate. (2020). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved from [Link]

-

Molbase. (n.d.). 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]

-

ResearchGate. (2011). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]

Sources

- 1. 2-Amino-3-fluoro-4-methoxybenzoic acid | C8H8FNO3 | CID 54595881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 4-Amino-2-fluoro-3-methoxybenzoic acid (EVT-8728083) [evitachem.com]

- 4. chem.ws [chem.ws]

- 5. Page loading... [guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-3-fluoro-4-methoxybenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Structural Elucidation